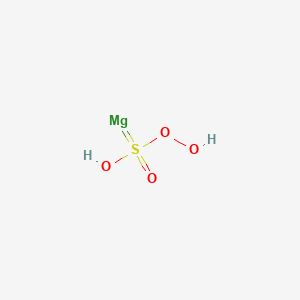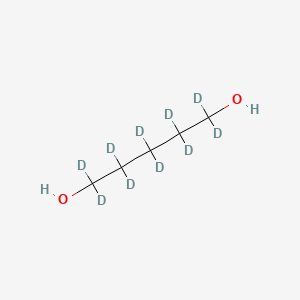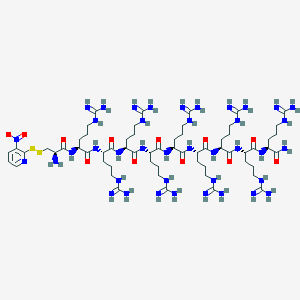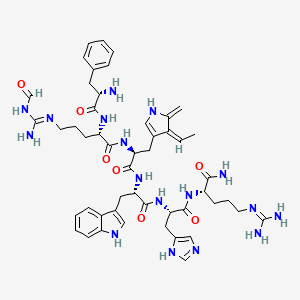
Combi-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Combi-2 involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . The most versatile and economical method includes:
Neat Methods: Stirring without solvent at room temperature or using a steam bath.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
These methods yield cyanoacetamide derivatives, which are crucial intermediates in the synthesis of this compound.
Análisis De Reacciones Químicas
Combi-2 undergoes several types of chemical reactions, including:
Combination Reactions: Where two or more substances combine to form a single new substance.
Oxidation and Reduction Reactions: Involving the transfer of electrons between molecules.
Substitution Reactions: Where one atom or group of atoms in a molecule is replaced by another atom or group of atoms.
Common reagents used in these reactions include alkyl cyanoacetates and various substituted aryl or heteryl amines. The major products formed from these reactions are cyanoacetamide derivatives.
Aplicaciones Científicas De Investigación
Combi-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Studied for its antimicrobial properties against different bacterial strains.
Medicine: Potential use in developing new antibiotics and antimicrobial agents.
Industry: Utilized in the production of antimicrobial coatings and materials.
Mecanismo De Acción
The mechanism of action of Combi-2 involves its ability to disrupt bacterial cell membranes, leading to cell lysis and death . The molecular targets include the bacterial cell wall and membrane components, which are essential for bacterial survival. The pathways involved in this process include the inhibition of cell wall synthesis and the disruption of membrane integrity.
Comparación Con Compuestos Similares
Combi-2 is unique due to its broad-spectrum antimicrobial activity and its ability to target multiple bacterial strains. Similar compounds include other antimicrobial peptides such as:
Nisin: Effective against Gram-positive bacteria.
Magainin: Known for its activity against both Gram-positive and Gram-negative bacteria.
Defensins: A group of antimicrobial peptides with a broad range of activity.
This compound stands out due to its specific efficacy against Staphylococcus aureus, Streptococcus sanguis, and Escherichia coli, making it a valuable compound in the fight against bacterial infections .
Propiedades
Fórmula molecular |
C49H65N17O7 |
|---|---|
Peso molecular |
1004.2 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-[[amino(formamido)methylidene]amino]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanoyl]amino]-3-[(4Z)-4-ethylidene-5-methylidene-1H-pyrrol-3-yl]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C49H65N17O7/c1-3-33-28(2)58-23-30(33)20-39(64-44(70)38(16-10-18-57-49(54)61-27-67)63-43(69)35(50)19-29-11-5-4-6-12-29)45(71)65-40(21-31-24-59-36-14-8-7-13-34(31)36)46(72)66-41(22-32-25-55-26-60-32)47(73)62-37(42(51)68)15-9-17-56-48(52)53/h3-8,11-14,23-27,35,37-41,58-59H,2,9-10,15-22,50H2,1H3,(H2,51,68)(H,55,60)(H,62,73)(H,63,69)(H,64,70)(H,65,71)(H,66,72)(H4,52,53,56)(H3,54,57,61,67)/b33-3+/t35-,37-,38-,39-,40-,41-/m0/s1 |
Clave InChI |
UZRVUUFLOCVELR-OJNUMZONSA-N |
SMILES isomérico |
C/C=C/1\C(=C)NC=C1C[C@@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CCCN=C(N)NC=O)NC(=O)[C@H](CC5=CC=CC=C5)N |
SMILES canónico |
CC=C1C(=C)NC=C1CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)NC=O)NC(=O)C(CC5=CC=CC=C5)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


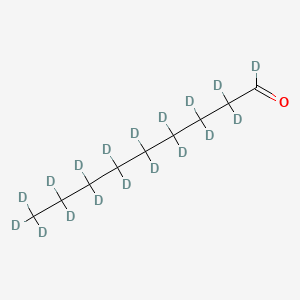
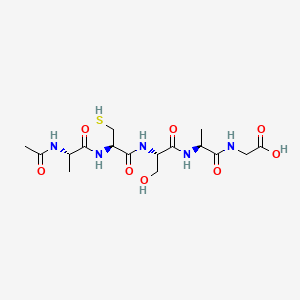
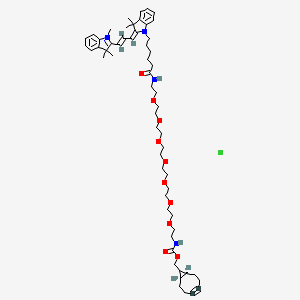
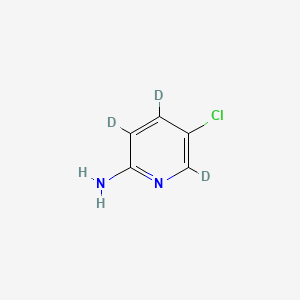
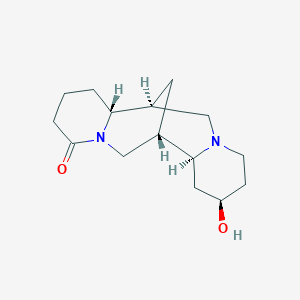
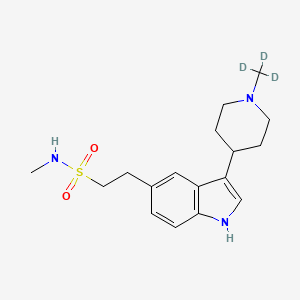
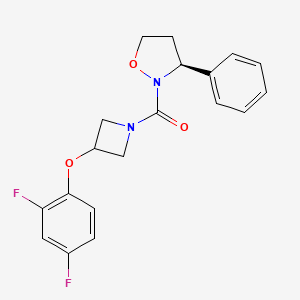
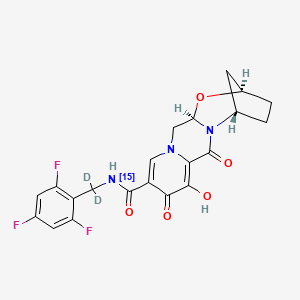
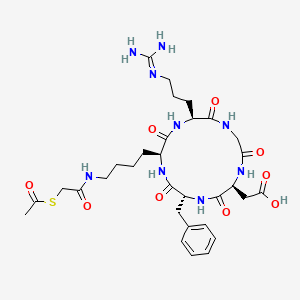

![5-(4-cyclopropylpiperazin-1-yl)-N-[6-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridine-6-carboxamide](/img/structure/B15139195.png)
